2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID
Overview
Description
2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID is an organic compound with the molecular formula C21H16N2O4 and a molecular weight of 360.36 g/mol . This compound is characterized by its complex structure, which includes benzamide and benzoic acid moieties. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID typically involves the reaction of 2-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl derivative, which subsequently reacts with another molecule of 2-aminobenzoic acid to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and benzamide moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoic acid derivatives.
Scientific Research Applications
2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
- 2-Aminobenzophenone-2-carboxylic acid
- 2-Anthraniloylbenzoic acid
- 2-(2-Aminobenzoyl)benzoic acid
Comparison: 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in scientific research .
Properties
CAS No. |
10129-16-5 |
---|---|
Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C21H16N2O4/c24-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(25)23-18-13-7-5-11-16(18)21(26)27/h1-13H,(H,22,24)(H,23,25)(H,26,27) |
InChI Key |
QNNOKAUNPFYKNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |
Synonyms |
2-[2-(2-benzoylamino)-benzoylamino]benzoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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